molecular formula C11H8FN3O3 B3182385 1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-2,4-dioxo-N-phenyl- CAS No. 56563-17-8

1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-2,4-dioxo-N-phenyl-

Cat. No. B3182385
CAS RN: 56563-17-8
M. Wt: 249.2 g/mol
InChI Key: PXXNTSRWKSCFCK-UHFFFAOYSA-N
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Description

1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-2,4-dioxo-N-phenyl-, also known as 5-Fluorouracil (5-FU), is a pyrimidine analogue that has been widely used as an anticancer drug. The chemical structure of 5-FU is similar to that of uracil, which is a component of RNA. 5-FU is a prodrug that is converted to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), in the body. FdUMP inhibits thymidylate synthase, an enzyme that is required for the synthesis of thymidine, a component of DNA. This inhibition leads to the depletion of thymidine and the inhibition of DNA synthesis, which ultimately results in the death of rapidly dividing cells, including cancer cells.

Mechanism of Action

As mentioned earlier, 5-FU is converted to its active form, FdUMP, in the body. FdUMP inhibits thymidylate synthase, which is required for the synthesis of thymidine. This inhibition leads to the depletion of thymidine and the inhibition of DNA synthesis, which ultimately results in the death of rapidly dividing cells, including cancer cells.
Biochemical and physiological effects:
In addition to its direct cytotoxic effects, 5-FU has been shown to have immunomodulatory effects. It has been shown to increase the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which play important roles in the immune response to cancer. 5-FU has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and irinotecan.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-FU is its broad spectrum of activity against different types of cancer. It has also been shown to have synergistic effects with other anticancer agents, which can enhance its efficacy. However, 5-FU has several limitations, including its toxicity to normal cells, its short half-life, and the development of resistance in some cancer cells.

Future Directions

There are several future directions for the development of 5-FU and its derivatives. One area of research is the development of targeted delivery systems that can deliver 5-FU specifically to cancer cells, while minimizing its toxicity to normal cells. Another area of research is the development of combination therapies that can enhance the efficacy of 5-FU and overcome resistance in cancer cells. Finally, there is ongoing research into the mechanisms of resistance to 5-FU, with the goal of identifying new targets for the development of novel anticancer agents.

Scientific Research Applications

5-FU has been extensively studied for its anticancer properties and has been used to treat a wide range of cancers, including breast cancer, colorectal cancer, gastric cancer, and pancreatic cancer. In addition to its direct cytotoxic effects, 5-FU has been shown to have immunomodulatory effects and to enhance the efficacy of other anticancer agents.

properties

IUPAC Name

5-fluoro-2,4-dioxo-N-phenylpyrimidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O3/c12-8-6-15(11(18)14-9(8)16)10(17)13-7-4-2-1-3-5-7/h1-6H,(H,13,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXNTSRWKSCFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876650
Record name 1(2H)-PYRIMIDINECARBOXAMIDE, 5-FLUORO-3,4-DICHLO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-2,4-dioxo-N-phenyl-

CAS RN

56563-17-8
Record name 1-Phenylcarbamoyl-5-fluoroureacil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056563178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(2H)-PYRIMIDINECARBOXAMIDE, 5-FLUORO-3,4-DICHLO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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